

Revolutionizing Live Cell Imaging: Visualizing Glycan Dynamics with MB 543 DBCO

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Compound of Interest

Compound Name: MB 543 DBCO

Cat. No.: B15622438

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of dynamic cellular processes in real-time is paramount to advancing our understanding of biology and disease. **MB 543 DBCO** is a bright and photostable orange fluorescent dye that is ideal for live-cell imaging applications.^{[1][2][3]} This novel rhodamine-based probe is highly water-soluble and its fluorescence is insensitive to pH changes, making it a robust tool for various biological imaging experiments.^{[1][2][3][4]} **MB 543 DBCO** is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry reactions.^{[4][5]} This bioorthogonal ligation strategy allows for the specific labeling of azide-modified biomolecules in living cells without the cytotoxicity associated with copper catalysts.^{[6][7]}

One of the key applications of this technology is in the field of glycobiology. By metabolically incorporating azide-functionalized sugars into cellular glycans, researchers can selectively tag and visualize the trafficking and localization of these important biomolecules.^{[6][8][9]} This application note provides detailed protocols for utilizing **MB 543 DBCO** for live-cell imaging of glycans and offers insights into its performance and utility in modern cell biology research.

Quantitative Data Presentation

The properties of **MB 543 DBCO** make it an excellent choice for fluorescence microscopy. A summary of its key quantitative characteristics is provided in the table below for easy reference and comparison.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{max})	543 - 544 nm	[1][2][10]
Maximum Emission Wavelength (λ_{em})	560 - 566 nm	[11][12][13]
Molar Extinction Coefficient (ϵ)	105,000 cm ⁻¹ M ⁻¹	[1][2][10]
Recommended Laser Line	532 nm	[1][2]
Molecular Weight	~1074.34 - 1078.3 g/mol	[2][12]
Solubility	Water, DMSO, DMF, MeOH	[1][2]
Purity	>95% (HPLC)	[1][2]
Quantum Yield	High (Specific value not publicly available)	[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the introduction of azide groups into cellular glycans through metabolic incorporation of an azide-functionalized sugar analog. A common choice is N-azidoacetylmannosamine (ManNAz), which is a precursor for sialic acid biosynthesis.

Materials:

- Live cells of interest
- Complete cell culture medium
- Azide-functionalized sugar (e.g., Ac4ManNAz - Tetraacetylated N-azidoacetylmannosamine)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile

Procedure:

- Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).
- Prepare Azide Sugar Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
- Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 μ M. The optimal concentration may vary depending on the cell type and should be determined empirically.
- Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for the metabolic incorporation of the azido sugar into cellular glycans.^[7]
- Washing: After the incubation period, gently wash the cells two to three times with pre-warmed sterile PBS to remove any unincorporated azide sugar. The cells are now ready for fluorescent labeling with **MB 543 DBCO**.

Protocol 2: Live Cell Labeling with MB 543 DBCO

This protocol details the fluorescent labeling of azide-modified live cells using **MB 543 DBCO** via a copper-free click reaction.

Materials:

- Azide-labeled live cells (from Protocol 1)
- **MB 543 DBCO**
- Anhydrous DMSO
- Live cell imaging buffer (e.g., phenol red-free medium supplemented with HEPES)

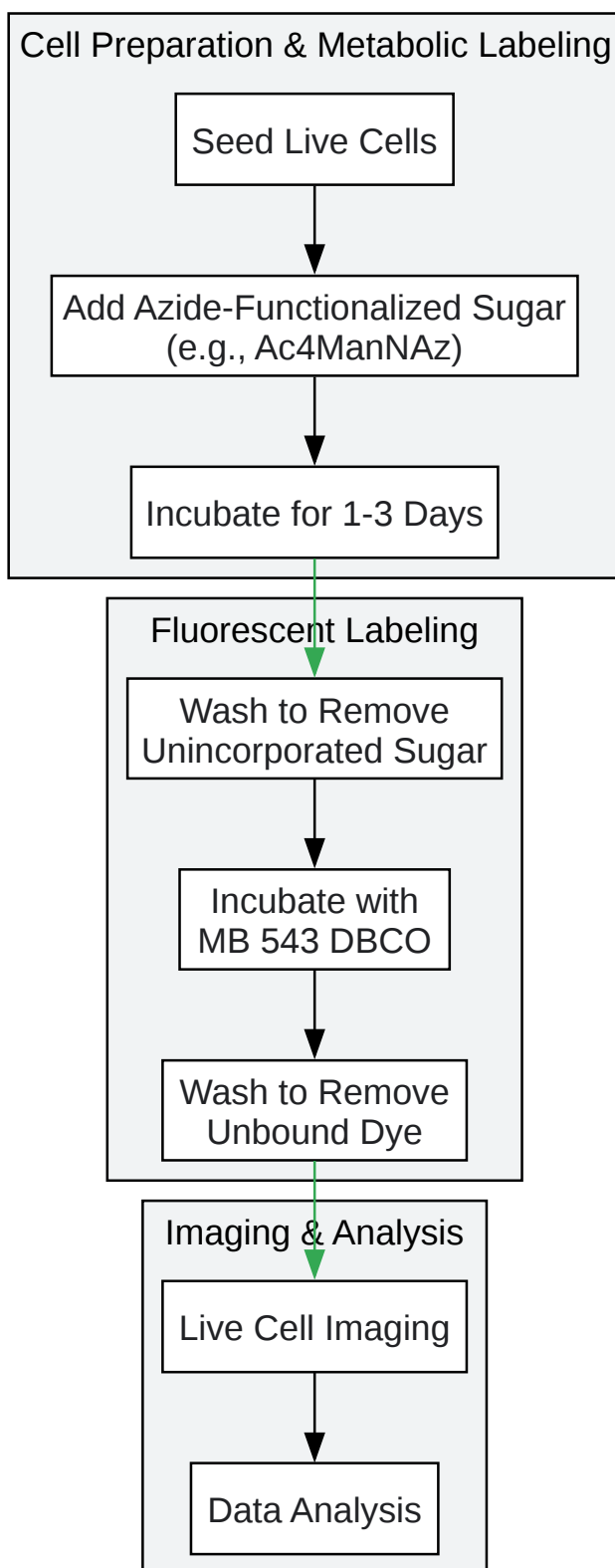
Procedure:

- Prepare **MB 543 DBCO** Stock Solution: Prepare a 1-5 mM stock solution of **MB 543 DBCO** in anhydrous DMSO. Protect the solution from light and store at -20°C.
- Prepare Staining Solution: Dilute the **MB 543 DBCO** stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally to achieve sufficient signal with minimal background.
- Labeling Reaction: Remove the PBS from the washed azide-labeled cells and add the **MB 543 DBCO** staining solution.
- Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
- Washing: After incubation, remove the staining solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.
- Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for the detection of MB 543 fluorescence (e.g., TRITC/Cy3 filter set).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling and imaging live cells using **MB 543 DBCO**.

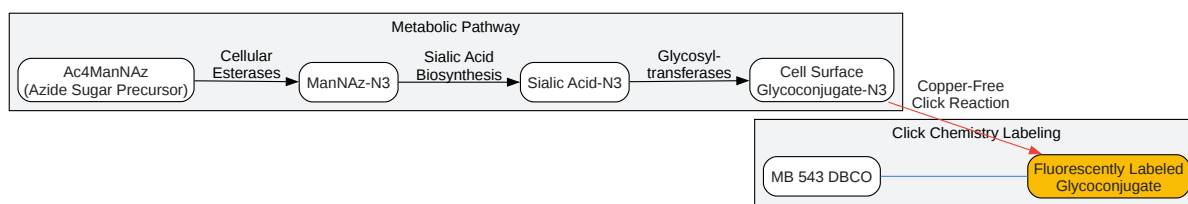


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Caption: Experimental workflow for live cell imaging with **MB 543 DBCO**.

Signaling Pathway: Metabolic Glycoengineering

This diagram depicts the metabolic pathway for the incorporation of an azide-modified mannosamine derivative into cell surface sialoglycans, which can then be visualized with **MB 543 DBCO**.



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Caption: Metabolic labeling and click chemistry for glycan visualization.

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